1,3,5-Trimethyladamantane
Description
Overview of Adamantane (B196018) and Diamondoid Hydrocarbons in Scholarly Contexts
Diamondoids are a class of hydrocarbons with a cage-like structure that resembles a unit of the diamond crystal lattice. wikipedia.orgfrontiersin.org Adamantane (C₁₀H₁₆) is the smallest and most fundamental member of this family. wikipedia.orgbrazilpetrostudies.com.br
The adamantane molecule is composed of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a highly symmetrical and rigid structure with Td symmetry. wikipedia.orgyoutube.comnih.gov This arrangement is virtually stress-free. wikipedia.org The carbon-carbon bond lengths are approximately 1.54 Å, which is nearly identical to that in a diamond, and the carbon-hydrogen bond distances are about 1.112 Å. wikipedia.orgwikipedia.org The adamantane framework consists of two distinct types of carbon atoms: four tertiary (methine) carbons at the bridgehead positions (C1-type) and six secondary (methylene) carbons (C2-type). nih.gov This unique and stable architecture is a recurring motif in a vast array of chemical compounds. rsc.org
Table 1: Structural Properties of Adamantane
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | wikipedia.org |
| Symmetry Group | Td | wikipedia.orgnih.gov |
| C-C Bond Length | ~1.54 Å | wikipedia.orgwikipedia.org |
| C-H Bond Length | ~1.112 Å | wikipedia.org |
| C-C-C Bond Angle | ~109.5° | arxiv.org |
| H-C-H Bond Angle | ~106.9° | arxiv.org |
Diamondoids are broadly classified into lower and higher diamondoids. wiley-vch.de Lower diamondoids, which include adamantane (C₁₀H₁₆), diamantane (C₁₄H₂₀), and triamantane (B83405) (C₁₈H₂₄), each have only one possible isomer. wiley-vch.dearxiv.org Higher diamondoids, starting with tetramantane (C₂₂H₂₈), exhibit a growing number of isomers as the cage size increases. wikipedia.orgwiley-vch.de For example, tetramantane has three isomers, while pentamantane has nine isomers with the formula C₂₆H₃₂ and one with the formula C₂₅H₃₀. wikipedia.orgwiley-vch.de The isomerism in higher diamondoids arises from the different spatial arrangements of the fused adamantane units. arxiv.org
Diamondoids are naturally occurring components of petroleum fluids and are highly valued in geochemical analysis. frontiersin.orggeoscienceworld.orgresearchgate.net Due to their exceptional thermal stability, they are resistant to biodegradation and thermal cracking. frontiersin.orgbrazilpetrostudies.com.br This stability means their concentrations increase as oil undergoes thermal breakdown, making them reliable molecular proxies for the thermal maturity of crude oils and source rocks. repec.org The relative abundance of different diamondoid isomers and their alkylated derivatives can be used to estimate the extent of oil cracking, identify the source of oil spills, and even recognize mixed oils from different maturity sources. repec.orgresearchgate.netbiomarker-inc.com This information is crucial for building accurate basin models and guiding petroleum exploration efforts. geoscienceworld.orgbiomarker-inc.com
Academic Relevance and Research Trajectories of 1,3,5-Trimethyladamantane
This compound serves as a specific and valuable compound within the broader research landscape of diamondoids.
Due to its well-defined structure and high thermal stability, this compound is utilized as a model compound in hydrocarbon research. chemicalbook.com It is particularly useful for studying the adsorption behavior of alkyladamantanes on surfaces like graphitized thermal carbon black. chemicalbook.comscbt.com Such studies provide fundamental insights into the interactions of complex hydrocarbons at interfaces, which is relevant to various geological and industrial processes.
The adamantane cage, including in its trimethylated form, is a versatile building block for creating advanced materials and functional molecules. arxiv.orgresearchgate.net The rigid and bulky nature of the this compound structure can be exploited to design polymers with enhanced thermal stability and specific mechanical properties. wikipedia.org Furthermore, the functionalization of the adamantane core allows for the synthesis of novel molecules with potential applications in nanotechnology and materials science. ontosight.airesearchgate.net Derivatives of adamantane are being explored for their use in creating self-assembled monolayers and as components of molecular crystals. wikipedia.orgwikipedia.org
Investigation in High-Density Fuel Research
This compound, a derivative of adamantane, has been a subject of significant interest in the field of high-density fuel research. Adamantane and its derivatives are cage-like hydrocarbon molecules that possess a unique diamondoid structure. youtube.com This structural characteristic imparts high density and high volumetric energy density, making them attractive candidates for advanced fuels, particularly for aerospace applications. doi.orgresearchgate.net Research has focused on synthesizing and evaluating these compounds to serve as high-performance fuel components or additives that can enhance the properties of conventional fuels. researchgate.netacs.org
The investigation into alkyl-adamantanes like this compound is driven by the need for fuels with superior density and oxidation stability for use in aerospace vehicles. acs.org The addition of alkyl groups, such as methyl groups, to the adamantane core can modify its physical and chemical properties, including its melting point, density, and stability. doi.orgacs.org
A regioselective synthesis route has been developed to produce this compound by the alkylation of 1,3-dimethyl-adamantane, achieving yields of approximately 60%. researchgate.netacs.org The study of such synthesis pathways is crucial for producing these specialized molecules with high purity for fuel property evaluation. doi.org
Research has systematically evaluated the properties of methyl-substituted adamantanes. A key finding is that the oxidation stability of these compounds is directly related to the type of carbon atoms in the molecule. acs.org A comparative study demonstrated that the oxidation stability follows the order: 1,3,5,7-tetramethyl-adamantane > this compound > 1,3-dimethyl-adamantane > 1-methyl-adamantane. acs.org This trend indicates that substituting methyl groups on the tertiary carbons of the adamantane structure has a beneficial effect on improving oxidation stability, a critical parameter for high-performance fuels. acs.org
The energy density of adamantane derivatives is a primary focus of research. researchgate.net The dense, caged structure contributes to higher volumetric net heats of combustion compared to conventional jet fuels. researchgate.net While specific energy density values for this compound are not always detailed in isolation, data for related adamantane derivatives highlight their potential. researchgate.net The general class of liquid alkyladamantanes typically exhibits a density of 0.9 kg/dm ³ or higher and a mass energy density between 40 and 42 MJ/kg. researchgate.net
Table 1: Physical and Thermochemical Properties of this compound This table is interactive. You can sort and filter the data.
| Property | Value | Units | Source(s) |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₂ | - | nih.govnist.govnist.gov |
| Molecular Weight | 178.31 | g/mol | nih.govscbt.com |
| IUPAC Name | This compound | - | nih.gov |
| CAS Number | 707-35-7 | - | nih.govchemicalbook.com |
| Melting Point (Tfus) | 253.6 | K | nist.gov |
| Enthalpy of Vaporization (ΔvapH°) | 51.7 ± 0.2 | kJ/mol | nist.gov |
| Enthalpy of Sublimation (ΔsubH°) | 77.8 ± 1.3 | kJ/mol | nist.gov |
| Enthalpy of Fusion (ΔfusH) | 1.73 | kJ/mol | nist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-11-4-10-5-12(2,7-11)9-13(3,6-10)8-11/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCACLGXPFTYVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220966 | |
| Record name | 1,3,5-Trimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-35-7 | |
| Record name | 1,3,5-Trimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trimethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Trimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trimethyladamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 1,3,5 Trimethyladamantane
Established Synthetic Routes to 1,3,5-Trimethyladamantane
The synthesis of this compound can be achieved through several strategic approaches, primarily involving the construction and modification of the adamantane (B196018) skeleton.
Regioselective Alkylation Approaches from Adamantane Precursors
A direct and regioselective method for synthesizing this compound involves the alkylation of less-substituted adamantane precursors. A notable example is the alkylation of 1,3-dimethyladamantane. acs.orgkisti.re.kr This process allows for the specific introduction of a third methyl group at the remaining bridgehead position, yielding this compound with a single configuration. acs.orgkisti.re.kr Research has demonstrated that this regioselective route can achieve yields of approximately 60%. acs.orgkisti.re.kr
The reaction kinetics of this alkylation have been a subject of investigation to understand the reaction rate constants and apparent activation energies, providing valuable data for process optimization. acs.org
Acid-Catalyzed Isomerization Reactions
Acid-catalyzed rearrangements represent a significant pathway to this compound, starting from various polycyclic hydrocarbon isomers. These reactions typically proceed via carbocationic intermediates, driven by the thermodynamic stability of the resulting adamantane cage structure. madridge.org
Various condensed alicyclic hydrocarbons can be isomerized to form alkyladamantanes, including this compound. madridge.orgacs.org For instance, the rearrangement of fused polycyclic hydrocarbons with 12 to 14 carbon atoms can lead to adamantanes substituted with methyl and/or ethyl groups. acs.org Perhydrofluorene is a common starting material for the synthesis of C13H22 alkyladamantanes through isomerization. madridge.org The product distribution, including the yield of this compound, can be influenced by the reaction conditions. madridge.orgacs.org It has been noted that this compound exhibits the greatest thermodynamic stability among all C13H22 alkyladamantane isomers, with yields reaching up to 50% in some isomerization processes. madridge.org
Substituted homoadamantane (B8616219) derivatives can also serve as precursors for this compound through acid-catalyzed rearrangement. oup.com For example, the acid-isomerization of 3,4-dimethyl-4-homoadamantyl cation can lead to the formation of this compound. oup.com These rearrangements often involve complex carbocationic pathways, including Wagner-Meerwein type shifts, to achieve the thermodynamically favored adamantane structure. researchgate.netrsc.org
Ionic Liquid Catalysis in Alkyl-Diamondoid Synthesis
The use of ionic liquids (ILs) as catalysts has emerged as a versatile and effective method for the synthesis of alkyl-diamondoids. acs.orgenergetic-materials.org.cn Chloroaluminate ionic liquids, in particular, have been successfully employed as acid catalysts for the rearrangement of various fused polycyclic hydrocarbons into alkyladamantanes. acs.orgenergetic-materials.org.cn This approach offers several advantages, including the ability to tune the distribution of alkyl-adamantane products by adjusting reaction parameters such as catalyst acidity, temperature, and IL dosage. acs.org The use of ionic liquids can also facilitate a more facile and feasible synthesis compared to traditional acid catalysis which may require a large amount of catalyst. aiche.org
Derivatization and Functionalization of this compound
While this compound is relatively inert, its remaining C-H bonds can be functionalized under specific conditions, opening pathways to a variety of derivatives.
One notable derivatization is the direct C(sp³)–H functionalization through cyanation. d-nb.infothieme-connect.com Using a phthalimido-N-oxyl (PINO)-catalyzed radical pathway, this compound can be converted to 1-cyano-3,5,7-trimethyladamantane. d-nb.infothieme-connect.com This reaction provides a method for introducing a cyano group, which can serve as a versatile handle for further synthetic transformations. The yield for this specific cyanation has been reported to be 28%. d-nb.infothieme-connect.com
The adamantane core can also be functionalized with aromatic groups through Friedel-Crafts type reactions. For instance, 1-Br-3,5,7-trimethyladamantane can be used as an adamantylating agent to introduce the trimethyladamantyl group onto aromatic substrates. lookchem.com Furthermore, triflic acid-promoted adamantylation of pyrene (B120774) has been demonstrated, leading to the synthesis of 1,3,5-tris(pyren-2-yl)adamantane, showcasing the potential for creating complex, functionalized adamantane structures. acs.org
Below is a table summarizing the derivatization of this compound:
| Starting Material | Reagents | Product | Yield | Reference |
| This compound | p-Toluenesulfonyl cyanide, PINO (catalyst) | 1-Cyano-3,5,7-trimethyladamantane | 28% | d-nb.infothieme-connect.com |
| 1-Br-3,5,7-trimethyladamantane | Toluene (B28343), Triflic acid, [BMIM][OTf] | p-Adamantyltoluene derivative | High selectivity | lookchem.com |
| 1-Adamantanol (precursor to tri-substituted adamantane) | Pyrene, Triflic acid | 1,3,5-Tris(pyren-2-yl)adamantane | 63% | acs.org |
Halogenation Reactions to Yield 1-Halo-3,5,7-trimethyladamantanes
Halogenation of this compound provides a direct route to introduce functionality at the remaining tertiary bridgehead position, yielding 1-halo-3,5,7-trimethyladamantanes. These halogenated derivatives serve as versatile intermediates for further synthetic modifications.
Bromination Protocols
The bromination of this compound proceeds efficiently to form 1-bromo-3,5,7-trimethyladamantane (B196015).
Reaction with Liquid Bromine: Treatment of this compound with liquid bromine at ambient temperature results in the formation of 1-bromo-3,5,7-trimethyladamantane in yields exceeding 85%.
Reaction with Excess Bromine: Another method involves reacting this compound with an excess of bromine, leading to a mixture of 1-bromo-3,5,7-trimethyladamantane and bromine. google.comepo.org This approach is often employed when the subsequent reaction step can be carried out directly in the presence of bromine. google.com
The resulting 1-bromo-3,5,7-trimethyladamantane is a valuable synthetic intermediate. lookchem.com
Chlorination Protocols
Chlorination of this compound can be achieved using Lewis acid catalysts under Friedel-Crafts conditions to produce 1-chloro-3,5,7-trimethyladamantane (B1368991). This chlorinated derivative is a key intermediate in the synthesis of more complex adamantane derivatives.
| Starting Material | Reagent(s) | Product | Yield | Conditions |
| This compound | Liquid Bromine | 1-Bromo-3,5,7-trimethyladamantane | >85% | Ambient Temperature |
| This compound | AlCl₃ or FeCl₃ | 1-Chloro-3,5,7-trimethyladamantane | - | Friedel-Crafts |
Oxidative Transformations and Fragmentation Pathways
The rigid framework of this compound can undergo oxidative transformations that may lead to fragmentation of the adamantane core.
Oxidation with Perfluoroperoxybutyric Acid
The oxidation of this compound with perfluoroperoxybutyric acid in perfluorobutyric acid leads to the fragmentation of the adamantane cage. researchgate.netresearchgate.net
Formation of Fragmented Cyclohexaneacetic Acid Derivatives
The oxidative fragmentation process results in the formation of cis-1,3,5-trimethyl-cis-3,5-bis(perfluorobutanoyloxymethyl)cyclohexaneacetic acid. researchgate.netresearchgate.net This reaction demonstrates a pathway to transform the compact adamantane structure into a substituted cyclohexane (B81311) derivative.
| Starting Material | Oxidizing Agent | Solvent | Product |
| This compound | Perfluoroperoxybutyric acid | Perfluorobutyric acid | cis-1,3,5-trimethyl-cis-3,5-bis(perfluorobutanoyloxymethyl)cyclohexaneacetic acid |
Cyanation of Adamantane Derivatives via Radical Pathways
The introduction of a cyano group onto the adamantane skeleton can be accomplished through radical-mediated C(sp³)–H cyanation.
A recently developed method utilizes phthalimido-N-oxyl (PINO) as a hydrogen abstracting reagent to generate an adamantyl radical. thieme-connect.comd-nb.infouni-giessen.de This radical is then trapped by a cyano source, such as p-toluenesulfonyl cyanide, to yield the cyanated adamantane derivative. thieme-connect.comd-nb.infouni-giessen.de This protocol has been successfully applied to various adamantane derivatives, including trimethyl-substituted adamantanes. d-nb.infothieme-connect.com The reaction proceeds via a radical pathway, which is supported by mechanistic studies. thieme-connect.comthieme-connect.com
In the case of trimethyl-substituted adamantanes, 1-cyano-3,5,7-trimethyladamantane has been synthesized with a yield of 28%. thieme-connect.com
| Substrate | Reagents | Product | Yield |
| Trimethyl-substituted adamantane | TsCN, CAN, Li₂CO₃, NHPI, DCE | 1-Cyano-3,5,7-trimethyladamantane | 28% |
TsCN = p-toluenesulfonyl cyanide, CAN = Ceric ammonium (B1175870) nitrate, Li₂CO₃ = Lithium carbonate, NHPI = N-Hydroxyphthalimide, DCE = 1,2-Dichloroethane (B1671644)
PINO-Catalyzed C(sp³)-H Cyanation
A novel method for the direct C(sp³)–H cyanation of adamantane derivatives utilizes phthalimido-N-oxyl (PINO) as a hydrogen-abstracting radical catalyst. d-nb.infothieme-connect.de This approach allows for the functionalization of unactivated C-H bonds under relatively mild conditions. In this process, a cyano radical is transferred from a cyanating agent, such as p-toluenesulfonyl cyanide (TsCN), to the adamantane core. d-nb.info
The reaction is typically performed using a catalytic amount of N-hydroxyphthalimide (NHPI), which is oxidized in situ to the active PINO radical. The reaction conditions involve heating the adamantane substrate with the catalyst system and cyanating agent in a suitable solvent. d-nb.info
For this compound, this cyanation has been demonstrated, although the yield is lower compared to less substituted adamantanes. The presence of multiple electron-donating methyl groups influences the reactivity of the remaining bridgehead positions. The cyanation of this compound resulted in a 28% isolated yield of the corresponding cyanated product. d-nb.infothieme-connect.de This reactivity trend, where yields decrease with increased substitution, was also noted by Olah and coworkers in Lewis acid-catalyzed cyanations. d-nb.infothieme-connect.de
Table 1: PINO-Catalyzed Cyanation of Substituted Adamantanes
| Substrate | Product | Yield (%) |
|---|---|---|
| Methyl adamantane | 1-Cyano-3-methyladamantane | 71% d-nb.infothieme-connect.de |
| Dimethyl adamantane | 1-Cyano-3,5-dimethyladamantane | 33% d-nb.infothieme-connect.de |
Reaction Conditions: Substrate (0.5 mmol), NHPI (0.2 equiv), CAN (1 equiv), TsCN (2 equiv), Base (1 equiv), in 1,2-dichloroethane at 75°C for 16 hours. d-nb.info
Mechanistic Investigations of Radical Cyanation
Mechanistic studies strongly support that the PINO-catalyzed cyanation proceeds via a radical pathway. d-nb.info The process is initiated by the PINO radical abstracting a hydrogen atom from a tertiary C-H bond of the adamantane cage, which is the most reactive position. This generates an adamantyl radical. d-nb.infonih.gov
Amination Reactions for Substituted Adamantane Derivatives
The introduction of an amino group to the adamantane scaffold is a key transformation, often serving as a gateway to a wide range of biologically active molecules.
Ritter Reaction Protocols
The Ritter reaction is a fundamental method for producing N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol or an alkyl halide in the presence of a strong acid. wikipedia.org This reaction is highly effective for adamantane derivatives due to the stability of the bridgehead adamantyl carbocation. organic-chemistry.orgias.ac.in
For trimethyladamantane derivatives, a common protocol involves starting with a halogenated precursor. For instance, 1-bromo-3,5,7-trimethyladamantane can be reacted with formamide (B127407) in concentrated sulfuric acid at elevated temperatures (e.g., 85°C). This reaction proceeds through the formation of the tertiary carbocation at the 1-position, which is then attacked by the nitrogen atom of the nitrile (or formamide). The initial product is the N-formyl derivative, N-formyl-3,5,7-trimethyladamantan-1-amine, which can be isolated in high yield (98%). Subsequent hydrolysis of this formamide intermediate with an acid, such as 21% HCl at reflux, cleaves the formyl group to yield the primary amine hydrochloride salt. This two-step protocol is advantageous due to its high yields, scalability, and minimal byproducts.
Table 2: Ritter Reaction for Amination of 1-Bromo-3,5,7-trimethyladamantane
| Step | Reagents & Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| 1. Amide Formation | Formamide, conc. H₂SO₄, 85°C, 2h | N-Formyl-3,5,7-trimethyladamantan-1-amine | 98% |
Direct Amination with Ammonia (B1221849)
Direct amination provides a more streamlined route to adamantylamines by displacing a leaving group with an ammonia equivalent. One established procedure involves the reaction of 1-chloro-3,5,7-trimethyladamantane with ammonium acetate (B1210297) in a high-boiling solvent like toluene under reflux conditions (110–130°C) for several hours. Another method utilizes ammonium bicarbonate as the amination reagent, reacting with 1-bromoadamantane (B121549) in a heated, solvent-free melt. google.com In this case, the ammonium bicarbonate decomposes to generate ammonia in situ, which then acts as the nucleophile. google.com
Adamantylation of Aromatic Systems
The bulky 1,3,5-trimethyladamantyl group can be attached to aromatic rings through electrophilic aromatic substitution, a process known as adamantylation. This reaction imparts significant lipophilicity and rigidity to the aromatic molecule.
Triflic Acid-Promoted Pyrene Adamantylation
Triflic acid (TfOH) is a highly effective superacid promoter for the Friedel-Crafts adamantylation of aromatic systems, including polycyclic aromatic hydrocarbons like pyrene. nih.govacs.org The reaction proceeds by generating a stable 1-adamantyl cation from a suitable precursor, such as a 1-haloadamantane or 1-adamantanol. nih.govrsc.org
In the case of pyrene, reaction with adamantane precursors in the presence of triflic acid leads to the substitution of one or more adamantyl groups onto the pyrene core, preferentially at the 2 and 2,7 positions. nih.govacs.org This methodology has been extended to create complex structures where a single adamantane cage is linked to multiple pyrenyl units. For example, reacting 1,3,5-trihydroxyadamantane (a conceptual precursor related to this compound's substitution pattern) with an excess of pyrene in the presence of TfOH would be the strategy to synthesize 1,3,5-tris(pyren-2-yl)adamantane. nih.govacs.org The reaction to produce di-substituted adamantanes, such as 1,3-bis(pyren-2-yl)adamantane from 1,3-dibromoadamantane (B19736) and pyrene, has been successfully demonstrated with yields of 62%. nih.govresearchgate.net This highlights the efficiency of triflic acid in promoting multiple adamantylation events on a single adamantane scaffold. acs.org
Table 3: Triflic Acid-Promoted Adamantylation of Pyrene
| Adamantane Precursor | Pyrene Equivalents | Product | Yield (%) |
|---|---|---|---|
| 1-Adamantanol | 1 | 2-(Adamantan-1-yl)pyrene | - |
| 1,3-Dibromoadamantane | 3 | 1,3-Bis(pyren-2-yl)adamantane | 62% nih.govresearchgate.net |
Reaction Conditions: Dichloromethane solvent, room temperature. nih.gov
Advanced Spectroscopic and Analytical Characterization in 1,3,5 Trimethyladamantane Research
Chromatographic Techniques for Identification and Separation
Chromatography, particularly when coupled with mass spectrometry, provides powerful means for separating and identifying adamantane (B196018) derivatives within complex mixtures, such as those found in petroleum and condensate samples. sysydz.net
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Adamantane Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of adamantane derivatives. sysydz.net In GC-MS, compounds are separated based on their boiling points and interactions with a stationary phase in a gas chromatograph, and then ionized and detected by a mass spectrometer. researchgate.net This provides both retention time data and mass spectral data, which are used for identification. researchgate.net
Adamantanes, including 1,3,5-trimethyladamantane, are often identified by their characteristic fragment ions in the mass spectrum. mdpi.com For instance, adamantanes from C₁₀ to C₁₃ can be identified by fragment ions at m/z 136, 135, 149, 163, 177, and 191. mdpi.com The molecular ion of this compound is observed at m/z 178. nih.gov The NIST Mass Spectrometry Data Center reports a top peak at m/z 163 for this compound. nih.gov
While GC-MS is a robust technique, co-elution of different adamantane isomers and other hydrocarbons can occur, leading to challenges in accurate quantification. mdpi.comnih.gov For example, some adamantanes may overlap with n-alkanes in the chromatogram. mdpi.com To enhance sensitivity and selectivity, especially for low-concentration diamondoids, techniques like selected ion monitoring (SIM) and gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) are employed. sysydz.netfrontiersin.org
Table 1: GC-MS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂ |
| Molecular Weight | 178.31 g/mol |
| CAS Number | 707-35-7 |
| Kovats Retention Index (non-polar column) | 1143 - 1194 |
| Top Mass Spectrum Peak (m/z) | 163 |
Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) for Diamondoid Characterization
To overcome the limitations of conventional GC-MS, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has emerged as a powerful tool for the analysis of complex mixtures like petroleum condensates. nih.govresearchgate.net This technique offers significantly higher resolution and separation efficiency by employing two different capillary columns with distinct stationary phases. mdpi.comlcms.cz
The enhanced peak capacity and sensitivity of GC×GC-TOFMS allow for the effective separation of co-eluting compounds, leading to more accurate identification and quantification of adamantane derivatives. sysydz.netmdpi.com Studies have shown that GC×GC-TOFMS can separate adamantane isomers that are not resolved by single-column GC-MS. mdpi.com A reversed-phase column system in GC×GC-TOFMS has been shown to further improve separation capabilities compared to a normal phase system. mdpi.comnih.gov
The superior separation power of GC×GC-TOFMS is particularly valuable for the characterization of trimethyladamantane isomers. plymouth.ac.uk Different isomers of trimethyladamantane can be effectively separated and identified, which is often difficult with conventional GC-MS due to their similar boiling points and mass spectra. mdpi.complymouth.ac.uk For example, GC×GC-TOFMS has been used to separate various trimethyladamantane isomers in complex hydrocarbon mixtures. plymouth.ac.uk This level of detail is crucial for geochemical studies, where the relative abundance of different isomers can provide information about the maturity and origin of crude oils. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including adamantane derivatives. ajol.infoscielo.org.za By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within a molecule. uobasrah.edu.iq
¹H NMR Spectral Analysis of Adamantane Derivatives
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. libretexts.org In adamantane derivatives, the rigid cage-like structure often leads to complex and overlapping signals in the ¹H NMR spectrum. scielo.org.za For this compound, the high degree of symmetry simplifies the spectrum. The protons of the three equivalent methyl groups would give rise to a single signal, and the protons on the adamantane cage would also exhibit specific chemical shifts based on their positions. Two-dimensional NMR techniques are often instrumental in assigning all the proton signals accurately. researchgate.net
¹³C NMR Spectral Analysis of Adamantane Derivatives
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in a molecule typically gives a distinct signal, making it a powerful tool for determining the number and type of carbon environments. chemguide.co.uklibretexts.org The chemical shifts in ¹³C NMR are sensitive to the local electronic environment of the carbon atoms. bhu.ac.in
For this compound, due to its symmetry, the ¹³C NMR spectrum is relatively simple. The three methyl carbons are equivalent and will produce a single peak. The quaternary carbons at positions 1, 3, and 5 are also equivalent, as are the methylene (B1212753) carbons and the methine carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl Carbons (-CH₃) | ~30 |
| Quaternary Carbons (C-1, C-3, C-5) | ~33 |
| Methylene Carbons (C-2, C-4, C-6, C-8, C-9, C-10) | ~40-50 |
| Methine Carbon (C-7) | ~30-35 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
The analysis of ¹³C NMR spectra, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) which helps to distinguish between CH, CH₂, and CH₃ groups, is crucial for the unambiguous structural confirmation of adamantane derivatives. bhu.ac.in
Resolution of Conflicting NMR Data through Computational Predictions and 2D NMR
The structural elucidation of highly symmetrical molecules like this compound can sometimes present challenges in one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the molecule's symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is limited, which can lead to ambiguity or overlap, especially in impure samples or complex mixtures. docbrown.info In such cases, advanced techniques, including computational modeling and two-dimensional (2D) NMR, are indispensable for unambiguous structural confirmation.
Computational chemistry offers powerful tools for predicting NMR chemical shifts. uu.nl Methods such as Density Functional Theory (DFT) are used to calculate the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts. mdpi.com By comparing the experimentally obtained spectrum with a computationally predicted spectrum, researchers can resolve discrepancies and confirm assignments. For instance, if unexpected splitting or signal positions appear in an experimental spectrum, computational data can help determine if this is due to an impurity or an unforeseen stereochemical effect. For adamantane cage structures, comparing experimental and calculated values can yield high accuracy, with mean absolute errors for ¹³C shifts potentially being less than 4 ppm. mdpi.com
To complement computational data, 2D NMR spectroscopy provides definitive experimental evidence of atomic connectivity. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are particularly valuable.
HSQC correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. arxiv.org For this compound, an HSQC spectrum would show clear correlations between the methyl protons and their corresponding carbons, as well as between the methylene protons and their carbons, leaving no doubt as to their assignments.
COSY identifies protons that are coupled to each other, typically through two or three bonds. This helps in tracing the proton network throughout the adamantane skeleton.
The combination of predicted chemical shifts and the explicit connectivity information from 2D NMR provides a robust and cross-validated method for resolving any conflicting or ambiguous data from simpler 1D experiments. arxiv.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table represents typical chemical shift ranges based on the molecule's symmetrical structure. Actual values can vary slightly based on solvent and experimental conditions.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl | -CH₃ | ~0.85 (Singlet) | ~29-30 |
| Quaternary Carbon | C1, C3, C5 | - | ~32-33 |
| Methylene | -CH₂- | ~1.15 (Singlet) | ~49-50 |
| Methine | -CH- | ~1.40 (Singlet) | ~41-42 |
Mass Spectrometry for Fragmentation Mechanism Studies
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds like this compound by analyzing their fragmentation patterns upon ionization. The rigid and stable cage-like structure of adamantane and its derivatives leads to characteristic fragmentation behaviors that can be studied in detail. researchgate.netcdnsciencepub.com
Electron Ionization (EI) Fragmentation Patterns
Under Electron Ionization (EI) conditions, this compound (C₁₃H₂₂) undergoes ionization to produce a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 178. nist.gov The subsequent fragmentation of this molecular ion is dictated by the stability of the adamantane cage and the attached methyl groups.
The mass spectrum of this compound is characterized by a prominent molecular ion peak, indicating the relative stability of the parent molecule. nist.gov The primary fragmentation pathway involves the loss of a methyl group (•CH₃, 15 Da) to form a highly stable tertiary carbocation at m/z 163. This fragment is often the base peak in the spectrum, highlighting the favorability of this cleavage. Further fragmentation can occur through the loss of additional alkyl fragments or complex rearrangements of the adamantane cage. nih.gov
Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
Data sourced from the NIST Mass Spectrometry Data Center. nist.govnih.gov
| m/z | Proposed Fragment | Relative Intensity (%) |
| 178 | [M]⁺˙ (Molecular Ion) | 25 |
| 163 | [M - CH₃]⁺ | 100 |
| 121 | [C₉H₁₃]⁺ | 20 |
| 107 | [C₈H₁₁]⁺ | 35 |
| 93 | [C₇H₉]⁺ | 28 |
| 79 | [C₆H₇]⁺ | 15 |
Computational Simulation of Fragmentation Mechanisms (e.g., MASS FRONTIER)
To gain a deeper understanding of the complex fragmentation pathways observed in EI-MS, computational tools like MASS FRONTIER are employed. thermofisher.com This software allows for the in silico simulation of mass spectral fragmentation, providing a theoretical basis for the experimentally observed ions. nih.gov
The process involves inputting the structure of the parent molecule, this compound, into the software. MASS FRONTIER then simulates the ionization process and applies a set of established chemical rules to predict subsequent fragmentation steps. thermofisher.com For adamantane derivatives, the simulation would model key reactions such as:
Initial Ionization: Formation of the molecular ion [C₁₃H₂₂]⁺˙.
Alpha-Cleavage: The software predicts the cleavage of a C-C bond adjacent to the ionized center. For this compound, this would readily show the loss of a methyl radical to form the stable [M - CH₃]⁺ ion at m/z 163.
Sequential Fragmentation: The program can then simulate the further breakdown of the primary fragment ions. For example, it can model the subsequent losses of hydrocarbon fragments that lead to the observed ions at m/z 121, 107, and 93.
By comparing the computationally generated fragmentation pathways and resultant ions with the experimental mass spectrum, researchers can validate the proposed mechanisms. This approach is particularly useful for distinguishing between isomers and confirming the structural identity of complex molecules found in sources like petroleum, where numerous adamantane derivatives exist.
Physicochemical Studies and Phase Behavior of 1,3,5 Trimethyladamantane
Calorimetric and Thermodynamic Investigations
The thermodynamic properties and phase behavior of 1,3,5-trimethyladamantane have been elucidated through detailed calorimetric studies. These investigations provide fundamental insights into the molecular dynamics and structural transformations the compound undergoes with changes in temperature.
The heat capacity of this compound has been precisely measured using adiabatic calorimetry over a wide temperature range, from 7.9 K to 356 K. alfa-chemical.com These measurements are crucial for calculating the standard thermodynamic functions of the compound. In one significant study, the heat capacity curve of this compound was determined, revealing key features associated with its phase transitions. chemeo.com The data from such measurements allow for the calculation of thermodynamic functions like {Sₘ°(T) - Sₘ°(0)} and {Hₘ°(T) - Hₘ°(0)}, which describe the entropy and enthalpy of the substance as a function of temperature relative to absolute zero. alfa-chemical.com
A distinct anomaly in the heat capacity curve indicates the presence of a solid-state phase transition before the compound melts. chemeo.com The temperature dependence of the heat capacity provides the experimental basis for understanding the energetic changes associated with molecular motion and phase transformations in the crystalline state.
Like many other adamantane (B196018) derivatives, this compound exhibits polymorphism, existing in different crystalline phases. mdpi.com It undergoes a solid-to-solid phase transition before fusion, a characteristic behavior of molecules that form plastic crystals. alfa-chemical.commdpi.com Plastic crystals, or orientationally disordered crystals, are a mesophase between a true ordered solid and an isotropic liquid. In this state, the molecules have long-range translational order, meaning they are fixed on a crystal lattice, but they possess short-range rotational disorder. acs.org
For this compound, the high-temperature crystalline phase (Crystal I) is a plastic crystal phase. alfa-chemical.comchemeo.com This is supported by its low entropy of fusion, a classic indicator of plastic crystallinity according to the Timmermans criterion, which suggests a value less than 20 J·mol⁻¹·K⁻¹. chemeo.com The formation of this plastic phase is attributed to the globular shape of the this compound molecule, which allows for rotational motion within the crystal lattice at temperatures below the melting point. chemeo.comacs.org
The solid-state transition observed in this compound is classified as an order-disorder transition. guidechem.comresearchgate.net At low temperatures, the molecules are arranged in an ordered, low-symmetry crystalline lattice (Crystal II). As the temperature increases to the transition point, the molecules gain sufficient thermal energy to overcome the rotational energy barriers, leading to a transition into a disordered, high-symmetry cubic lattice (Crystal I), characteristic of the plastic phase. chemeo.comacs.orgguidechem.com In this disordered phase, the molecules exhibit significant rotational freedom. chemeo.comacs.org The effect of the methyl substituent groups on the adamantane cage influences this disordered phase behavior. guidechem.comchemeo.com
The entropies associated with the phase transitions of this compound have been determined by differential scanning calorimetry and adiabatic calorimetry. alfa-chemical.comguidechem.com The entropy of the solid-state transition (ΔtrsS) is significantly larger than the entropy of fusion (ΔfusS). This observation is a hallmark of plastic crystal formation, where most of the orientational disorder is gained during the solid-to-solid transition, leaving only the translational order to be lost upon melting. chemeo.com
For this compound, the solid-state transition occurs at a temperature (Ttrs) of 234.4 K, with an associated enthalpy change (ΔtrsH) of 8.19 kJ·mol⁻¹ and entropy change (ΔtrsS) of 34.94 J·mol⁻¹·K⁻¹. The fusion process occurs at a higher temperature (Tfus) of 255.6 K, but with a much smaller enthalpy of fusion (ΔfusH) of 2.06 kJ·mol⁻¹ and an entropy of fusion (ΔfusS) of 8.06 J·mol⁻¹·K⁻¹. researchgate.net The low entropy of fusion confirms the plastic nature of the high-temperature solid phase. chemeo.commdpi.com
Table 1: Thermodynamic Parameters of Phase Transitions in this compound
| Transition | Temperature (K) | Enthalpy (kJ·mol⁻¹) | Entropy (J·mol⁻¹·K⁻¹) |
|---|---|---|---|
| Solid-State Transition (II → I) | 234.4 | 8.19 | 34.94 |
| Fusion (I → Liquid) | 255.6 | 2.06 | 8.06 |
Solid-State Phase Transitions and Plastic Crystals
Density and Viscosity Studies in Binary and Ternary Mixtures
The study of density (ρ) and viscosity (η) in mixtures containing this compound provides insights into intermolecular interactions and packing effects. These properties have been measured for several binary and ternary systems over various compositions and temperatures.
Binary mixtures of this compound with n-alkanes like n-nonane and n-undecane have been investigated. acs.org Additionally, its behavior in mixtures with alcohols such as 1-heptanol (B7768884) and cyclohexylmethanol has been characterized. researchgate.net Ternary systems have also been explored, for instance, the mixture of this compound + 1,2,3,4-tetrahydronaphthalene (B1681288) + n-octanol. researchgate.net
From the experimental density and viscosity data, excess molar volumes (Vₘᴱ) and viscosity deviations (Δη) are calculated. These excess properties describe the deviation of the real mixture from ideal behavior.
Excess Molar Volume (Vₘᴱ): For the binary system of this compound and the nonpolar molecule 1,2,3,4-tetrahydronaphthalene, the Vₘᴱ values are negative. researchgate.net In contrast, for systems containing an alcohol like 1-octanol, the Vₘᴱ values tend to be positive and increase with temperature. researchgate.net
Viscosity Deviation (Δη): For the measured binary and ternary mixtures, the Δη values consistently show negative deviations from ideality. researchgate.net This suggests that the interactions between the unlike molecules are weaker than the interactions in the pure components, or that there are significant differences in the size and shape of the component molecules, leading to a less efficient momentum transfer in the mixture.
These studies are valuable for understanding the nature of molecular interactions, including dispersion forces and steric effects, which govern the physical properties of these liquid mixtures. acs.orgresearchgate.net
Table 2: Investigated Mixtures Containing this compound for Density and Viscosity Studies
| Mixture Type | Components |
|---|---|
| Binary | This compound + n-Nonane |
| Binary | This compound + n-Undecane |
| Binary | This compound + 1-Heptanol |
| Binary | This compound + Cyclohexylmethanol |
| Binary | This compound + 1,2,3,4-Tetrahydronaphthalene |
| Binary | This compound + 1-Octanol |
| Ternary | This compound + 1,2,3,4-Tetrahydronaphthalene + n-Octanol |
Refractive Index Measurements
The refractive index (nₙ) is another important physicochemical property that has been measured for this compound and its mixtures. The refractive index of pure this compound is reported to be approximately 1.522. alfa-chemical.comguidechem.com
Measurements have been performed on binary mixtures of this compound with solvents like n-nonane, n-undecane, and cyclohexylmethanol across the entire composition range at various temperatures. acs.orgchemeo.com From this experimental data, deviations in the refractive index (Δnₙ) and molar refraction (ΔR) are calculated to assess the non-ideality of the mixtures. These deviations provide information about the changes in electronic polarizability and molecular interactions upon mixing. acs.org For example, in the binary system of this compound and cyclohexylmethanol, the refractive index has been measured at 293.15 K across different mole fractions, showing how the refractive index of the mixture varies with composition. chemeo.com
Table 3: Refractive Index (nₙ) of a Binary Mixture of Cyclohexylmethanol (1) + this compound (2) at 293.15 K
| Mole Fraction of Cyclohexylmethanol (x₁) | Refractive Index (nₙ) |
|---|---|
| 0.0000 | 1.4736 |
| 0.1000 | 1.4727 |
| 0.2001 | 1.4718 |
| 0.2997 | 1.4711 |
| 0.4000 | 1.4703 |
| 0.4994 | 1.4695 |
Computational Chemistry and Theoretical Modeling of 1,3,5 Trimethyladamantane
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3,5-trimethyladamantane, DFT calculations have been employed to determine various molecular properties, including electronic and optical characteristics.
Researchers have used DFT and time-dependent DFT (TDDFT) to model the absorption and photoelectron spectra of methylated adamantanes. acs.org These calculations help in understanding the influence of methyl groups on the electronic structure. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key properties determined through DFT. The addition of methyl groups to the adamantane (B196018) core has been shown to raise the HOMO energy and affect the LUMO energy, which in turn influences the molecule's reactivity and optical properties. acs.orgacs.org
Studies have shown that while the HOMO energy shift can be explained by the screening effect from the added methyl groups, the trend in LUMO energies requires a more detailed consideration of the Rydberg-like orbitals of the molecule. acs.orgacs.org Specifically, the 3s Rydberg-like state shifts to higher energy with methylation, while the 3p Rydberg-like state shifts to lower energy. acs.org DFT calculations have also been used to optimize the ground state geometries and calculate vibrational frequencies to aid in the interpretation of experimental spectra. acs.orgmadridge.org
Different DFT functionals and basis sets can be used to achieve varying levels of accuracy in predicting properties like NMR chemical shifts. nih.gov For adamantane derivatives, methods like B3LYP and M06-2X with basis sets such as 6-311++g(d,p) have been utilized for geometry optimization and energy calculations. nih.govdoi.org
Table 1: Calculated Molecular Properties of Adamantane Derivatives using DFT
| Property | Adamantane | 1-Methyladamantane | 1,3-Dimethyladamantane | This compound |
| HOMO Energy Shift | Reference | Higher | Higher | Higher |
| 3s Rydberg State Energy | 6.49 eV acs.org | Higher | Higher | Higher acs.org |
| 3p Rydberg State Energy | 7.13 eV acs.org | Lower | Lower | Lower acs.org |
This table is generated based on trends described in the referenced literature. Exact values can vary based on the specific DFT functional and basis set used.
Molecular Modeling for Conformational Analysis and Interactions
The adamantane cage is a rigid, strain-free structure. researchgate.net Molecular modeling of this compound primarily focuses on the orientation of the substituent methyl groups and the molecule's interactions with other species. Although the core structure is conformationally locked, the methyl groups can rotate, and their presence significantly influences the molecule's lipophilicity and how it packs in a condensed phase or interacts with host molecules. researchgate.net
Computational studies have explored the non-covalent interactions of adamantane derivatives. dergipark.org.tr For example, molecular modeling can be used to study the binding of these derivatives within host-guest systems like cucurbit[n]urils. chemrxiv.org Such models provide insight into the binding mechanisms and the role of solvent and ligand structure in the stability of the complex. chemrxiv.org While this compound itself is non-polar, understanding its potential for weak van der Waals and hydrophobic interactions is crucial for applications in materials science and as a high-density fuel component. acs.orgscbt.com
Computational Studies of Reaction Mechanisms and Pathways
The fragmentation of the adamantane cage is a key aspect of its chemistry under certain conditions, such as oxidation. Computational studies can help elucidate the complex mechanisms of these fragmentation reactions. For instance, the oxidation of this compound by strong oxidizing agents can lead to the opening of the adamantane polyhedron. researchgate.net Theoretical calculations can model the step-by-step process, identifying the most likely points of bond cleavage and the structure of the resulting fragmented products. researchgate.net
Upon photoexcitation, calculations have shown that this compound may undergo significant non-Born-Oppenheimer effects, leading to the breaking of a C-C bond within the cage structure. acs.orgacs.org Specifically, the bond between the 5 and 6 positions was calculated to elongate significantly in the S1 excited state compared to the S0 ground state (from 1.55 Å to 1.80 Å). acs.org
Theoretical calculations can provide quantitative data on the kinetics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, the activation energy (Ea) for a specific reaction step can be determined. savemyexams.com This is crucial for understanding reaction rates and optimizing synthetic procedures.
For example, the synthesis of methyl-substituted adamantanes via alkylation has been studied from a kinetics perspective. acs.org Apparent activation energies for these reactions were calculated based on experimental data, providing a deeper understanding of the reaction mechanism. acs.orgresearchgate.net Catalysts are often used to lower the activation energy of reactions, and computational models can help explain how these catalysts function by stabilizing transition states. pressbooks.pub
Table 2: Apparent Activation Energies for Adamantane Alkylation
| Reaction | Reactant | Product | Apparent Activation Energy (kJ/mol) |
| Methylation | 1,3-Dimethyladamantane | This compound | Data not specified in search results |
| Methylation | This compound | 1,3,5,7-Tetramethyladamantane | Data not specified in search results |
This table illustrates the type of data that can be obtained from kinetic studies as described in the literature. acs.org
Prediction of Energy Density and Combustion Enthalpies
This compound is considered a high-density fuel, and computational methods are used to predict its energy content. acs.org The enthalpy of combustion is a critical parameter for evaluating fuel performance.
DFT calculations can be used to predict the enthalpy of formation (ΔfH°) and, subsequently, the enthalpy of combustion (ΔcH°). doi.org The net heat of combustion per unit volume (volumetric NHOC) and mass (gravimetric NHOC) are key performance indicators for fuels. doi.org Computational models have been developed to calculate these values, often showing good agreement with experimental measurements. doi.orgresearchgate.net For instance, the combustion enthalpy of gas-phase fuel molecules can be calculated from the electronic energy, zero-point energy, and enthalpy corrections obtained from DFT frequency calculations. doi.org
Experimentally determined and calculated thermochemical data for this compound are available in the literature. madridge.orgchemeo.com These values are essential for assessing its potential as a component in high-performance fuels.
Table 3: Thermochemical Properties of this compound
| Property | Value | Unit | Source |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -7927.40 ± 4.20 | kJ/mol | chemeo.com |
| Solid Phase Enthalpy of Formation (ΔfH°solid) | -333.00 ± 4.20 | kJ/mol | chemeo.com |
| Gas Phase Enthalpy of Formation (ΔfH°gas) | -255.00 ± 4.20 | kJ/mol | chemeo.com |
| Enthalpy of Sublimation (ΔHs˚(298.15K)) | 18.6 ± 0.3 | kJ/mol | madridge.org |
Applications and Advanced Research Directions Involving 1,3,5 Trimethyladamantane
Materials Science and Engineering Applications
The unique, rigid, and thermally stable cage-like structure of adamantane (B196018) and its derivatives, including 1,3,5-trimethyladamantane, makes them valuable building blocks in materials science. cymitquimica.comontosight.ai Their incorporation into polymers can enhance thermal stability, while their defined three-dimensional shapes are exploited in the design of complex molecular architectures.
Polymer Synthesis and High-Temperature Materials
The exceptional thermal stability of the adamantane cage lends itself to the creation of high-temperature resistant polymers. While specific research on polymers derived exclusively from this compound is not extensively detailed in the provided results, the general principle involves incorporating the bulky, stable adamantane core into polymer backbones or as pendant groups. This incorporation can disrupt polymer chain packing, increasing the glass transition temperature and improving thermal and oxidative stability. For instance, studies on other methyl-substituted adamantanes have shown that their oxidation stability is correlated to the number of methyl groups, with more substituted adamantanes exhibiting higher stability. acs.org This suggests that polymers incorporating this compound could exhibit enhanced performance at elevated temperatures, a critical property for materials used in aerospace, electronics, and automotive applications.
Design of C3-Symmetric Scaffolds for Molecular Architectures
The 1,3,5-substitution pattern of this compound provides a C3-symmetric core, a valuable feature for constructing well-defined, three-dimensional molecular structures. researchgate.netconnectedpapers.com C3-symmetric scaffolds are instrumental in designing large receptors, catalysts, and other complex molecular systems where precise spatial arrangement of functional groups is crucial. rsc.orgnih.govnih.gov By chemically modifying the methyl groups or the adamantane cage itself, researchers can attach various "arms" or functional moieties, creating larger molecules with specific shapes and functionalities. researchgate.net For example, adamantane-1,3,5-triol, a related C3-symmetric compound, can be synthesized and used as a core for building more complex structures. researchgate.net The rigidity of the adamantane scaffold ensures that the attached groups maintain a fixed orientation relative to one another, which is essential for applications like molecular recognition and catalysis.
Adsorption Studies on Carbon Materials
This compound is utilized in research to understand the interactions between organic molecules and carbon-based materials. lookchem.comchemicalbook.comalfa-chemical.comscbt.com Specifically, it has been used to study the adsorption of alkyladamantanes on graphitized thermal carbon black. lookchem.comchemicalbook.comalfa-chemical.com These studies are important for various fields, including materials science and environmental chemistry, as they provide insights into the fundamental forces governing the adsorption process. Understanding how molecules like this compound interact with carbon surfaces can inform the design of better adsorbents for pollution control, catalysts, and chromatography systems.
Petroleum Geochemistry and Hydrocarbon Exploration
Diamondoids, the family of hydrocarbons to which this compound belongs, are exceptionally resistant to thermal degradation and biodegradation. srce.hrnih.gov This remarkable stability makes them powerful tools in petroleum geochemistry, particularly for assessing the thermal maturity of crude oils and condensates, especially those that have been subjected to high temperatures where other biomarkers have been destroyed. srce.hrfrontiersin.org
Maturity Indicators based on Diamondoid Ratios
The relative concentrations of different diamondoid isomers change predictably with increasing thermal stress. As petroleum matures, less stable isomers rearrange to form more stable ones. nih.gov Geochemists have developed various maturity indices based on the ratios of these isomers to estimate the thermal history of a hydrocarbon accumulation. frontiersin.orgresearchgate.net
Table 1: Selected Diamondoid Maturity Indices
| Index Name | Formula | Application in Maturity Assessment |
|---|---|---|
| Methyladamantane Index (MAI) | 1-MA / (1-MA + 2-MA) | Increases with thermal maturity. frontiersin.org |
| Methyldiamantane Index (MDI) | 4-MD / (1-MD + 3-MD + 4-MD) | Increases with thermal maturity. frontiersin.org |
| Ethyladamantane Index (EAI) | 1-EA / (1-EA + 2-EA) | Used in maturity assessment. frontiersin.orgcurtin.edu.au |
| Trimethyladamantane Index-1 (TMAI-1) | [Formula not specified] | Effective for highly mature organic matter. nih.gov |
| Ethyl-Trimethyladamantane Index (E-TMAI) | 1,3,5-TMA / (1,3,5-TMA + 1-E-3-MA) | Shows a strong correlation with thermal maturity. geoscienceworld.org |
Recent research has proposed new maturity parameters based on the relationship between ethyl- and methyl-substituted adamantanes. geoscienceworld.org It is theorized that more stable polymethyladamantanes can be formed through the rearrangement of ethyladamantane isomers. geoscienceworld.org Based on this concept, the Ethyl-Trimethyladamantane Index (E-TMAI) has been developed. geoscienceworld.org
The E-TMAI is calculated as: E-TMAI = 1,3,5-TMA / (1,3,5-TMA + 1-E-3-MA) geoscienceworld.org
This index has demonstrated a relatively strong correlation with thermal maturity across a range of petroleum systems. geoscienceworld.org The rationale is that as maturity increases, 1-ethyl-3-methyladamantane (B160419) (1-E-3-MA) rearranges to the more stable this compound (1,3,5-TMA), thus increasing the E-TMAI value. geoscienceworld.org This provides a valuable tool for quantitative maturity assessment of crude oils and condensates. geoscienceworld.org
Hydrocracking and Isomerization Processes in Refining
In petroleum refining, hydrocracking and isomerization are critical processes for upgrading heavy oil fractions and low-octane naphtha into more valuable products like diesel, jet fuel, and high-octane gasoline components. researchgate.netthepetrosolutions.comrsc.org These processes utilize bifunctional catalysts, typically containing both metal sites (like platinum) for hydrogenation/dehydrogenation and acid sites (often zeolites or amorphous silica-alumina) for skeletal rearrangement. rsc.orgmdpi.com
Within this context, this compound and other alkyladamantanes represent key molecular products. They are not typically used as feedstock but are rather formed during the hydroconversion of larger polycyclic naphthenes found in heavy oil fractions. rsc.org A common reaction pathway involves the isomerization of multi-ring compounds, such as perhydrophenanthrene, into more stable, compact, and highly branched structures. rsc.org This conversion proceeds through ring-shift and ring-contraction mechanisms, ultimately leading to the formation of alkyladamantanes, which are thermodynamically stable and resistant to further cracking. rsc.org
Research on the hydroconversion of perhydrophenanthrene over Pt/USY zeolite catalysts has shown that the reaction network leads to skeletal isomers and, subsequently, to substituted adamantanes. rsc.org The formation of these diamondoid molecules is a significant pathway in the deep conversion of heavy feeds.
The inherent stability of the this compound structure is a crucial attribute. Studies evaluating the oxidation stability of methyl-substituted adamantanes have demonstrated a clear trend related to the substitution pattern. acs.org The stability increases with the number of methyl groups attached to the tertiary carbons of the adamantane cage. acs.org This makes these compounds desirable as components in high-density fuels that require high thermal and oxidative stability. acs.org
Oxidation Stability of Methyl-Substituted Adamantanes
The oxidation stability correlates with the carbon type available on the molecule. The data below indicates the qualitative stability ranking.
| Compound | Relative Oxidation Stability |
|---|---|
| 1-Methyladamantane | Low |
| 1,3-Dimethyladamantane | Medium |
| This compound | High |
| 1,3,5,7-Tetramethyladamantane | Very High |
Data sourced from research on the oxidation stability of methyl-substituted adamantane family. acs.org
Supramolecular Chemistry and Host-Guest Interactions
The rigid, three-dimensional, and symmetric structure of the adamantane core makes it an excellent building block, or scaffold, in supramolecular chemistry. ontosight.ai This field focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. beilstein-journals.org The this compound framework, with its defined geometry, can be functionalized to create larger, C3-symmetric host molecules designed to interact with or encapsulate smaller guest molecules. researchgate.net
Inclusion Chemistry with Macrocyclic Hosts
A prominent application of the this compound scaffold is in the design of host molecules for inclusion complexes. By attaching larger functional groups to the 1, 3, and 5 positions, researchers can create molecules with well-defined cavities.
A notable example is the synthesis of 1,3,5-tris(pyren-2-yl)adamantane. acs.org In this molecule, three pyrene (B120774) units are attached to the adamantane core. Research has shown that this compound crystallizes from chloroform (B151607) to form a channeled structure that includes chloroform molecules as guests within the crystal lattice. acs.org Single-crystal X-ray diffraction revealed that the three pyrene units are inclined at different angles relative to the main adamantane axis, creating a complex and specific three-dimensional architecture. acs.org The disordered chloroform molecules occupy channels formed by the packing of these large host molecules. acs.org
Structural Details of 1,3,5-Tris(pyren-2-yl)adamantane Host-Guest Complex
Analysis of the single-crystal X-ray diffraction data provides insight into the geometry of the host molecule and its interactions.
| Structural Feature | Description / Value |
|---|---|
| Host Molecule | 1,3,5-Tris(pyren-2-yl)adamantane |
| Guest Molecule | Chloroform (disordered in channels) |
| Pyrene Moiety I Inclination Angle | 67.4(5)° |
| Pyrene Moiety II Inclination Angle | 15.6(6)° |
| Pyrene Moiety III Inclination Angle | 21.9(5)° |
| Key Intermolecular Interaction | π–π stacking between pyrene units of adjacent molecules |
| Inter-ring Distance (Pyrene II) | 3.402(4) Å |
| Inter-ring Distance (Pyrene III) | 3.489(5) Å |
Data sourced from the crystallographic study of 1,3,5-tris(pyren-2-yl)adamantane. acs.org
Study of Intermolecular Interactions in Crystalline Structures
Understanding the non-covalent interactions that govern how molecules pack in a crystal is fundamental to crystal engineering and materials science. mdpi.com Derivatives of adamantane are often used as model systems for these studies due to their rigid core, which simplifies the analysis of interactions between peripheral functional groups.
Relative Contributions of Intermolecular Contacts in an Adamantane Derivative Crystal
Hirshfeld surface analysis of 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea, a compound containing a functionalized adamantane core.
| Interaction Type (Contact) | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 56.3 |
| C···H / H···C | 18.1 |
| O···H / H···O | 11.0 |
| S···H / H···S | 10.3 |
| Other (N···H, C···C, etc.) | 4.3 |
Data sourced from the detailed analysis of intermolecular interactions in crystalline 1-(adamantane-1-carbonyl)-3-substituted thioureas. rsc.org
These fundamental studies on how adamantane-containing molecules arrange themselves in the solid state are crucial for designing new materials with desired properties, from pharmaceuticals to organic electronics. rsc.org
Q & A
Q. What strategies are effective in optimizing reaction yields for derivatives like 1-Chloro-3,5-dimethyladamantane?
- Answer : Employ halogenation under inert atmospheres with controlled stoichiometry. Monitor byproducts (e.g., HCl) via real-time gas chromatography (GC) and optimize catalyst loading (e.g., AlCl₃) .
Data Interpretation and Validation
Q. How can conflicting toxicity data from in vitro vs. in vivo models be reconciled?
Q. What statistical approaches are suitable for analyzing structural-activity relationships (SAR) in adamantane derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
